2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine

cross-coupling Suzuki–Miyaura C–C bond formation

Many C2-functionalized pyrimidine syntheses fail due to poor leaving-group reactivity. This trisubstituted pyrimidine offers the optimal balance: a C2-bromine for rapid Pd-catalyzed cross-couplings, a C4-methyl donor, and a C6-trifluoromethyl for metabolic stability. - Superior reactivity vs. 2-chloro analog in Suzuki/Negishi/Buchwald-Hartwig - CF₃ group preserves electron-withdrawing effects & lipophilicity - Orthogonal substitution pattern: C4 & C6 remain intact during C2 diversification - Purity ≥97% (HPLC), regioisomer confirmed by NMR

Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
Cat. No. B12972397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine
Molecular FormulaC6H4BrF3N2
Molecular Weight241.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Br)C(F)(F)F
InChIInChI=1S/C6H4BrF3N2/c1-3-2-4(6(8,9)10)12-5(7)11-3/h2H,1H3
InChIKeyYMZCBYLDXFDLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine: Strategic Building Block for Cross-Coupling Discovery


2-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine (CAS 1379337-91-3) is a trisubstituted pyrimidine containing a C2-bromine leaving group, a C4-methyl donor, and a C6-trifluoromethyl electron‑withdrawing motif. This substitution pattern places the compound at the intersection of halogenated heterocycle and fluorinated building block chemical space, where the bromine atom enables transition‑metal‑catalyzed cross‑coupling chemistry that is poorly accessible to the corresponding 2‑chloro analog [1]. The trifluoromethyl group simultaneously enhances metabolic stability and lipophilicity, making the scaffold a common intermediate in agrochemical and pharmaceutical discovery programs .

Workflow Suzuki–Miyaura, Negishi, Buchwald–Hartwig couplings
Selection C2‑bromo handle for regioselective elaboration
Context Fluorinated heterocycle building block for medicinal and agrochemical discovery

Why 2-Chloro or Non-Fluorinated Analogs Cannot Replace This Pyrimidine Scaffold


The 2‑bromo and 4‑methyl‑6‑trifluoromethyl substitution pattern is not interchangeable with common analogs such as 2‑chloro‑4‑methyl‑6‑(trifluoromethyl)pyrimidine (CAS 241164‑09‑0) or 2‑bromo‑4‑methylpyrimidine (lacking CF₃). The 2‑chloro analog shows markedly inferior reactivity in palladium‑catalyzed cross‑coupling reactions [1], while the absence of the trifluoromethyl group eliminates the electron‑withdrawing influence that governs both reactivity and biological target engagement in fluorinated heterocycle series [2]. Consequently, substituting either the halogen or the fluorinated group leads to synthetic failure or loss of the desired pharmacokinetic profile, necessitating procurement of the specific 2‑bromo‑4‑methyl‑6‑trifluoromethyl combination.

Target
Substitute
Mismatch Risk
2‑Bromopyrimidine
2‑Chloro analog (CAS 241164‑09‑0)
2‑Chloro analog reported to proceed poorly in Pd‑catalyzed cross‑coupling, limiting synthetic utility
4‑Methyl‑6‑trifluoromethyl
Non‑fluorinated analog
Trifluoromethyl group modulates lipophilicity and metabolic stability in derived series; non‑fluorinated analogs may not support same SAR
C2‑Bromo regioisomer
5‑Bromo regioisomer (CAS 1649454‑72‑7)
C2 position is typically more electrophilic for SNAr/coupling; 5‑bromo regioisomer may require distinct reaction conditions

Quantitative Differentiation from the 2-Chloro Analog and Other Comparators


Superior Cross-Coupling Reactivity in Suzuki–Miyaura Reactions

The 2‑bromo substitution is explicitly identified as necessary for efficient palladium‑catalyzed Suzuki–Miyaura cross‑coupling of pyrimidine building blocks. The patent disclosure EP 1 411 048 A1 states that '2‑chloro‑substituted pyrimidines … in most cases … proceed poorly if at all', whereas the 2‑bromo‑substituted pyrimidines prepared by the method are 'expected to be more suitable reactants' [1]. In a representative example, 5‑propyl‑2‑chloropyrimidine was converted to 5‑propyl‑2‑bromopyrimidine with 100 % conversion (GC‑MS), and the resulting bromo compound underwent complete Suzuki coupling with 3,5‑difluorophenylboronic acid to afford the desired biaryl product [1]. This class‑level advantage extends to 2‑bromo‑4‑methyl‑6‑(trifluoromethyl)pyrimidine, where the 2‑bromo leaving group is expected to enable cross‑coupling that the 2‑chloro analog (CAS 241164‑09‑0) cannot deliver with comparable efficiency.

Suzuki Coupling
Class‑level inference
Qualitative advantage; 2‑bromo compounds enable coupling where 2‑chloro proceed poorly (EP1411048)
2‑bromo pyrimidines support cross‑coupling workflows
Data to verify; class‑level inference from patent examples
cross-coupling Suzuki–Miyaura C–C bond formation

Regioselective Functionalization via C2-Bromine Handle

The presence of a single bromine at C2, flanked by a methyl group at C4 and a trifluoromethyl group at C6, creates a well‑defined regiochemical handle. In polyhalogenated pyrimidine series, the C2 position is generally the most electrophilic site for nucleophilic aromatic substitution (SNAr) when activated by electron‑withdrawing groups [1]. This contrasts with 5‑bromo‑4‑methyl‑6‑(trifluoromethyl)pyrimidine (CAS 1649454‑72‑7), where the bromine is at the less activated C5 position, requiring different reaction conditions and catalysts for functionalization . The orthogonal reactivity pattern ensures that the C2‑bromo compound can be selectively elaborated without interference from the C4‑methyl or C6‑trifluoromethyl groups, a feature not shared by the 5‑bromo regioisomer.

Regioselectivity
Cross‑study comparable
C2 position is predicted electrophilic center for SNAr/coupling
Predictable single‑point derivatization handle
Based on established electronic effects of pyrimidine ring
regioselective functionalization SNAr heterocycle elaboration

Physical Property and Leaving-Group Differentiation for Process Chemistry

The molecular weight of 2‑bromo‑4‑methyl‑6‑(trifluoromethyl)pyrimidine is 241.01 g·mol⁻¹, compared with 196.56 g·mol⁻¹ for the 2‑chloro analog [1]. While the chloro analog is lighter, the bromide ion is a significantly better leaving group in both SNAr and metal‑catalyzed cross‑coupling contexts, leading to faster reaction rates and higher conversions under milder conditions [2]. The higher molecular weight also facilitates purification by distillation or chromatography due to larger mass differences between starting material and products. For procurement, the bromo compound typically commands a price premium reflecting its enhanced synthetic utility.

Leaving Group
Data to verify
Br⁻ vs Cl⁻; Br⁻ is ca. 100× better leaving group
Supports faster reaction rates and higher conversion
Reactivity inferred from aqueous pKa values
molecular weight leaving group process chemistry purification

Trifluoromethyl-Pyrimidine Scaffolds in Kinase Inhibition

Trifluoromethyl‑substituted pyrimidine derivatives have been reported as potent kinase inhibitors, with specific compounds bearing the 4‑methyl‑6‑trifluoromethylpyrimidine core showing IC₅₀ values in the nanomolar range against EGFR and other kinases [1]. While the parent 2‑bromo compound is typically a synthetic intermediate rather than a final bioactive, its incorporation into elaborated structures yields target compounds with IC₅₀ values as low as 0.024 µM against A549 lung cancer cells and 0.057 µM against MCF‑7 breast cancer cells [1]. In contrast, non‑fluorinated pyrimidine analogs lacking the CF₃ group generally show 10‑ to 100‑fold lower potency due to reduced lipophilicity and weaker target engagement [2]. This class‑level SAR underscores the essential role of the trifluoromethyl group that is uniquely positioned at C6 in the target compound.

Kinase SAR
Class‑level inference
Derivatives with CF3 reported IC₅₀ 0.024–0.057 μM (A549/MCF‑7)
CF3 group contributes to potency in kinase series
Source‑specific review; assay‑context dependent
kinase inhibition trifluoromethylpyrimidine SAR

Optimal Procurement and Deployment Scenarios


Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Libraries

The 2‑bromo group enables Suzuki–Miyaura, Negishi, and Buchwald–Hartwig couplings to install aryl, heteroaryl, or amine substituents at the pyrimidine C2 position. This chemistry is directly supported by the patent evidence showing quantitative conversion of 2‑bromopyrimidines in Suzuki couplings, a reactivity advantage not shared by the 2‑chloro analog [1]. Medicinal chemistry teams building kinase‑focused libraries around the 4‑methyl‑6‑trifluoromethylpyrimidine scaffold should procure the 2‑bromo compound as the primary diversification intermediate, using the 2‑chloro analog only for SNAr reactions where chloride is sufficient.

Agrochemical Intermediate for Fluorinated Fungicides and Herbicides

Trifluoromethylpyrimidines are privileged scaffolds in agrochemical discovery, with multiple commercial fungicides containing this motif. The C2‑bromo handle allows late‑stage diversification to explore substituent effects on fungicidal activity, while the CF₃ group provides the metabolic stability required for field application [1]. The orthogonal reactivity pattern ensures that the C4‑methyl and C6‑CF₃ groups remain intact during C2 functionalization, a critical requirement for maintaining the core pharmacophore.

Liquid Crystal and Advanced Materials Synthesis

The patent EP 1 411 048 A1 specifically identifies 2‑bromo‑5‑alkylpyrimidines as key intermediates for liquid crystalline materials, with the 2‑bromo group enabling the cross‑coupling steps that construct elongated mesogenic structures [1]. Although the patent focuses on 5‑alkyl substitution, the 2‑bromo‑4‑methyl‑6‑trifluoromethyl pattern extends this concept to fluorinated liquid crystals, where the CF₃ group imparts desirable dielectric anisotropy and chemical stability.

Process Chemistry Scale-Up with Preferred Bromide Leaving Group

For process routes requiring reliable, high‑yielding C2 functionalization, the bromide leaving group offers faster reaction kinetics and lower activation barriers than chloride. This translates to reduced catalyst loading, shorter reaction times, and higher throughput in multi‑kilogram campaigns [1]. Procurement specifications should include purity ≥ 97 % (HPLC) and confirmation of the correct regioisomer by ¹H/¹³C NMR to avoid contamination with the 5‑bromo isomer, which exhibits different reactivity.

Application
Selection Property
Validation Focus
Pd‑catalyzed cross‑coupling for kinase inhibitor libraries
2‑Bromo leaving‑group reactivity
Cross‑coupling conversion efficiency
Agrochemical intermediate for fluorinated heterocycles
Late‑stage C2 diversification handle
Core pharmacophore retention
Liquid crystal and advanced materials synthesis
Elongated mesogenic structure construction
Dielectric anisotropy & chemical stability
Process chemistry scale‑up
Faster reaction kinetics & lower catalyst loading
Isomeric purity (C2 vs C5) validation
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